The presence of a phenolic group (the 4-Hydroxyphenyl moiety) suggests potential for biological activity. Phenolic compounds are known for a wide range of biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects . Further research would be needed to determine if 1-(4-Hydroxyphenyl)hexan-1-one possesses any such activities.
1-(4-Hydroxyphenyl)hexan-1-one shares some structural similarities with known bioactive compounds. For instance, it bears resemblance to certain curcumin analogues, which have been explored for their anti-cancer properties . Investigating 1-(4-Hydroxyphenyl)hexan-1-one as a potential lead compound in drug discovery could be a possible research avenue.
1-(4-Hydroxyphenyl)hexan-1-one is an organic compound with the molecular formula . It features a hexanone backbone with a hydroxyphenyl group attached to the first carbon atom. This compound is classified as an aromatic ketone, characterized by its unique structure that includes both a long aliphatic chain and a phenolic group. The presence of the hydroxy group at the para position relative to the carbonyl group enhances its potential for various
Scientific research indicates 1-(4-Hydroxyphenyl)hexan-1-one may cause harm if swallowed or absorbed through the skin []. It may also cause allergic skin reactions []. Limited data exists regarding flammability or specific reactivity hazards. Always handle chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].
The synthesis of 1-(4-Hydroxyphenyl)hexan-1-one can be achieved through various methods:
1-(4-Hydroxyphenyl)hexan-1-one has several applications across various fields:
Several compounds share structural similarities with 1-(4-Hydroxyphenyl)hexan-1-one. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Hydroxyacetophenone | Contains an acetyl group instead of a hexanone group | Shorter carbon chain |
| 4-Hydroxybenzoic acid | Features a carboxylic acid group instead of a hexanone group | Different functional group affecting reactivity |
| 1-(4-Hydroxyphenyl)ethanone | Has an ethanone group instead of a hexanone group | Shorter aliphatic chain |
Uniqueness: The uniqueness of 1-(4-Hydroxyphenyl)hexan-1-one lies in its longer carbon chain, which influences its physical and chemical properties such as solubility and reactivity. This characteristic makes it particularly valuable for specific applications where other similar compounds may not suffice.
Classical condensation reactions represent fundamental approaches for synthesizing aryl ketones, including 1-(4-Hydroxyphenyl)hexan-1-one. The Friedel-Crafts acylation reaction stands as the most established method for introducing acyl groups onto aromatic rings [1]. This reaction proceeds through electrophilic aromatic substitution, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride or iron chloride [2].
The mechanism involves formation of an acylium ion through cleavage of the carbon-chlorine bond in the acyl chloride-Lewis acid complex [1]. The acylium ion, stabilized by resonance, acts as an electrophile and attacks the aromatic ring to yield the monoacylated product [1]. For 1-(4-Hydroxyphenyl)hexan-1-one synthesis, hexanoyl chloride would react with phenol derivatives under appropriate reaction conditions [3].
Aldol condensation reactions provide another classical route for aryl ketone formation [4]. The aldol reaction involves dimerization of aldehydes or ketones through alpha carbon-hydrogen addition to carbonyl groups, often followed by dehydration to form alpha,beta-unsaturated compounds [4]. When aromatic aldehydes condense with ketones, the resulting products can be further processed to yield aryl ketones [4].
The Claisen-Schmidt reaction, a specific variant of aldol condensation, involves condensation of ketones with aromatic aldehydes to form alpha,beta-unsaturated derivatives [4]. This reaction proves particularly useful for creating carbon-carbon bonds between aromatic and aliphatic components [4]. Temperature control remains critical, as elevated temperatures can lead to reduced selectivity and side reactions [5].
Table 1: Classical Condensation Methods for Aryl Ketone Synthesis
| Method | Catalyst | Temperature (°C) | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Aluminum chloride | 60-80 [6] | 70-85 [1] | 0.5-2 hours [6] |
| Aldol Condensation | Sodium hydroxide | 25-100 [4] | 65-80 [4] | 2-12 hours [4] |
| Claisen-Schmidt | Potassium hydroxide | 20-60 [4] | 70-90 [4] | 1-6 hours [4] |
Catalytic reduction techniques play crucial roles in forming intermediates for 1-(4-Hydroxyphenyl)hexan-1-one synthesis. Hydrogenation of aromatic compounds requires forcing conditions with high hydrogen pressure and elevated temperatures [7]. Platinum or rhodium catalysts on carbon supports prove most effective for reducing aromatic rings under these demanding conditions [7].
Metal-catalyzed asymmetric hydrogenation of ketones employs transition metal complexes with chiral ligands to produce chiral alcohols [8]. Ruthenium complexes with chiral diphosphines and amine-based ligands achieve high catalytic activity and enantioselectivity for ketone hydrogenation under mild conditions [8]. The mechanism proceeds through formation of a catalyst-substrate complex, followed by hydrogen activation and hydride transfer [8].
Palladium-catalyzed reduction selectively reduces specific functional groups while leaving aromatic rings intact [7]. Under mild conditions, palladium catalysts reduce alkene double bonds without affecting benzene rings [7]. This selectivity enables preparation of alkylbenzenes through Friedel-Crafts acylation followed by reduction [9].
Manganese-based catalysts offer environmentally benign alternatives for ketone reduction [10]. These catalysts operate through bifunctional mechanisms involving both metal centers and ligand functionalities [10]. Solvent effects significantly influence the reduction mechanism, with alcohol solvents promoting Meerwein-Ponndorf-Verley type pathways [10].
Table 2: Catalytic Reduction Methods and Conditions
| Catalyst System | Substrate Type | Pressure (atm) | Temperature (°C) | Selectivity (%) |
|---|---|---|---|---|
| Palladium/Carbon | Aryl ketones | 1-5 [7] | 25-50 [7] | >95 [9] |
| Platinum/Carbon | Aromatic rings | 200-500 [7] | 150-200 [7] | 80-90 [7] |
| Ruthenium-BINAP | Ketones | 15-50 [8] | 25-80 [8] | >99 [8] |
| Manganese-diamine | Ketones | 10-30 [10] | 60-100 [10] | 85-95 [10] |
The Wolff-Kishner reduction provides an alternative approach using hydrazine and strong base in high-boiling protic solvents [11]. This method requires heating to approximately 200°C in ethylene glycol with potassium hydroxide [11]. The reaction proceeds through hydrazone formation followed by nitrogen elimination [11].
Solvent selection profoundly influences reaction kinetics and product yields in aryl ketone synthesis [12]. Polar solvents enhance reaction rates for polar reactions by stabilizing charged intermediates and transition states [13]. The dielectric constant of solvents affects ion separation and can dramatically alter reaction pathways [14].
Protic solvents like water and alcohols can solvate nucleophiles, potentially decreasing their reactivity in substitution reactions [15]. These solvents form hydrogen bonds with anions, effectively reducing nucleophile strength [15]. Conversely, polar aprotic solvents such as acetone and crown ethers solvate cations while leaving anions free to react [15].
Viscosity effects on reaction kinetics become significant in solution-phase reactions [16]. Higher viscosity reduces diffusion rates of reactants, potentially creating diffusion-limited conditions [16]. The relationship between viscosity and reaction rate depends on whether the reaction is controlled by diffusion or chemical transformation [16].
Temperature influences both reaction rate and solvent properties [5]. As temperature increases, molecular motion accelerates, leading to more frequent and energetic collisions [17]. However, elevated temperatures can also affect reaction selectivity and promote side reactions [5].
Table 3: Solvent Effects on Aryl Ketone Synthesis
| Solvent Type | Dielectric Constant | Rate Enhancement | Typical Yield (%) |
|---|---|---|---|
| Water | 78 [14] | High for ionic reactions [13] | 60-80 [18] |
| Acetonitrile | 37 [14] | Moderate [14] | 70-85 [14] |
| Dimethyl sulfoxide | 47 [14] | High for nucleophilic reactions [14] | 75-90 [14] |
| Tetrahydrofuran | 7.6 [15] | Low for ionic reactions [15] | 50-70 [15] |
Concentration effects follow predictable patterns based on reaction order [19]. Higher reactant concentrations increase collision frequency in most reactions, leading to enhanced reaction rates [19]. Zero-order reactions show independence from concentration changes, while first and second-order reactions demonstrate proportional relationships [19].
Microenvironmental effects in heterogeneous systems can create localized conditions differing from bulk solution properties [20]. Catalyst surfaces may concentrate reactants or create unique solvation environments that affect reaction pathways [20]. These effects become particularly important in supported metal catalysis [20].
Green chemistry principles emphasize waste reduction, energy efficiency, and renewable feedstock utilization in large-scale ketone production [21]. Water emerges as an ideal solvent for many organic transformations, offering safety, availability, and environmental benefits [18]. Palladium-catalyzed synthesis of aryl ketones in water demonstrates excellent functional group tolerance and broad substrate scope [18].
Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [22]. Microwave irradiation promotes metal-free alkylation reactions through activation of carbon-hydrogen bonds [22]. This approach eliminates prefunctionalization requirements and reduces reaction times significantly [22].
Flow chemistry techniques enable continuous production with improved safety and efficiency [23]. Organolithium additions to acid chlorides under flow conditions minimize over-addition products compared to batch processes [23]. Continuous flow systems offer better heat and mass transfer, leading to more consistent product quality [23].
Biocatalysis represents a sustainable approach using enzymes and microorganisms as green reagents [21]. These biological catalysts operate under mild conditions and exhibit high selectivity [24]. Enzyme-catalyzed reactions typically require less energy and generate fewer by-products than traditional chemical methods [21].
Table 4: Green Chemistry Alternatives for Ketone Synthesis
| Method | Energy Source | Reaction Time | Waste Reduction (%) | Scale Applicability |
|---|---|---|---|---|
| Microwave Heating | Electromagnetic [22] | 15 min - 3 h [22] | 40-60 [22] | Laboratory to pilot [25] |
| Flow Chemistry | Conventional heating [23] | Continuous [23] | 30-50 [23] | Industrial [23] |
| Aqueous Catalysis | Conventional heating [18] | 2-24 h [18] | 60-80 [18] | Industrial [18] |
| Biocatalysis | Ambient temperature [21] | 6-48 h [21] | 70-90 [21] | Industrial [24] |
Mechanochemistry employs mechanical force to drive chemical transformations without solvents [26]. Ball milling techniques with piezoelectric materials like barium titanate provide energy for bond formation and breaking [26]. This approach eliminates solvent waste and often improves reaction selectivity [26].
Ultrasonic irradiation enhances mass transfer and promotes radical reactions through cavitation effects [27]. Sonochemistry accelerates multicomponent reactions and enables operation under milder conditions [28]. The technique proves particularly effective for heterogeneous catalysis applications [28].
Metal-free methodologies reduce dependence on precious metal catalysts [29]. Visible-light induced aerobic oxidation of arylhydrazines generates aryl radicals for ketone synthesis [29]. These photochemical approaches use atmospheric oxygen as an oxidant and operate under ambient conditions [29].
Table 5: Sustainable Production Metrics
| Parameter | Traditional Methods | Green Alternatives | Improvement Factor |
|---|---|---|---|
| Energy Consumption (kJ/mol) | 150-300 [5] | 50-150 [22] | 2-6x reduction |
| Waste Generation (kg/kg product) | 5-20 [21] | 1-5 [21] | 4-20x reduction |
| Catalyst Loading (mol%) | 5-20 [1] | 0.1-5 [18] | 4-200x reduction |
| Reaction Time (hours) | 6-24 [1] | 0.25-6 [22] | 4-96x reduction |
The nuclear magnetic resonance spectroscopic analysis of 1-(4-Hydroxyphenyl)hexan-1-one provides comprehensive structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques [2]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that unambiguously identify the molecular framework and substitution pattern .
The aromatic region displays two distinct doublets representing the para-disubstituted benzene ring system. The protons ortho to the carbonyl substituent resonate at 7.7-7.8 parts per million with a coupling constant of 8.7 hertz, while the protons ortho to the hydroxyl group appear at 6.8-6.9 parts per million with identical coupling . This splitting pattern confirms the para-disubstitution and distinguishes the compound from potential ortho or meta isomers. The downfield shift of the protons adjacent to the carbonyl group reflects the electron-withdrawing nature of the ketone functionality [2].
The phenolic hydroxyl proton exhibits a broad singlet between 5.0-5.5 parts per million . The chemical shift position and peak broadening are characteristic of hydrogen bonding interactions, which can occur intermolecularly between molecules or intramolecularly within the aromatic system . The exact position may vary depending on concentration, temperature, and solvent conditions due to exchange processes [2].
The aliphatic portion of the molecule displays characteristic signals for the hexyl chain. The α-methylene protons adjacent to the carbonyl appear as a triplet at 2.5-2.8 parts per million with a coupling constant of 7.3 hertz . This downfield position results from the deshielding effect of the adjacent carbonyl group [2]. The remaining methylene protons of the chain appear as complex multipets between 1.2-1.7 parts per million, representing the overlapping signals of the β, γ, δ, and ε positions . The terminal methyl group exhibits the expected triplet at 0.8-0.9 parts per million with a coupling constant of 6.9 hertz .
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [3] [4]. The carbonyl carbon resonates at approximately 200 parts per million, which is significantly upfield from typical aliphatic ketones that appear around 210 parts per million [3] [4]. This upfield shift indicates conjugation between the carbonyl group and the aromatic ring system, confirming the α,β-unsaturated ketone character despite the formal single-bond connection .
The aromatic carbon signals appear in the expected range of 115-165 parts per million [3] [4]. The quaternary carbon bearing the hydroxyl group exhibits the most downfield shift at 155-165 parts per million due to the deshielding effect of the oxygen substituent [3]. The remaining aromatic carbons appear in two sets: the carbons ortho to the carbonyl (C-2,6) at approximately 130-135 parts per million and those ortho to the hydroxyl group (C-3,5) at 115-120 parts per million [3] [4].
The aliphatic carbon signals demonstrate the expected progression from the carbonyl-adjacent position to the terminal methyl. The α-carbon appears at 40-45 parts per million, reflecting deshielding by the adjacent carbonyl [3] [4]. The remaining methylene carbons show progressive upfield shifts with increasing distance from the electron-withdrawing group, ranging from 30-35 parts per million for the β-position to 22-25 parts per million for the more remote positions [3] [4]. The terminal methyl carbon exhibits the most upfield signal at 13-14 parts per million [3] [4].
Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence and environment of key functional groups within 1-(4-Hydroxyphenyl)hexan-1-one [5]. The infrared spectrum provides complementary structural information to nuclear magnetic resonance data through the identification of specific molecular vibrations [5].
The hydroxyl stretching vibration appears as a broad, intense absorption spanning 3200-3600 wavenumbers [5]. The considerable breadth and intensity of this band indicate extensive hydrogen bonding, which may occur through intermolecular association between molecules or through intramolecular interactions within the crystal lattice [5] [6]. The exact position and profile depend on the physical state, with solid-state spectra typically showing broader absorptions than solution spectra due to stronger intermolecular hydrogen bonding networks [6].
Carbon-hydrogen stretching vibrations appear in two distinct regions reflecting the different hybridization states present in the molecule [5] [7]. Aromatic carbon-hydrogen stretches occur near 3100 wavenumbers, characterized by relatively weak intensity compared to aliphatic stretches [5] [7]. The aliphatic carbon-hydrogen stretching vibrations span 2850-2980 wavenumbers, with asymmetric methylene stretches appearing at higher frequency (2920-2980 wavenumbers) than symmetric stretches (2850-2920 wavenumbers) [5] [7]. The terminal methyl group contributes additional stretching modes in this region [7].
The carbonyl stretching vibration represents the most diagnostic feature for confirming the ketone functionality [5]. The absorption appears at approximately 1680 wavenumbers, which is significantly lower than isolated aliphatic ketones that typically absorb near 1715 wavenumbers [5]. This substantial red shift results from conjugation between the carbonyl group and the aromatic π-system, which reduces the double-bond character of the carbon-oxygen bond through resonance delocalization [5]. The frequency is consistent with aromatic ketones and confirms the conjugated nature of the system .
Aromatic skeletal vibrations provide fingerprint information characteristic of the substitution pattern [5] [8]. The para-disubstituted benzene ring exhibits characteristic absorptions in the 1500-1600 wavenumber region, with specific patterns that distinguish this substitution mode from ortho or meta arrangements [5] [8]. Additional aromatic vibrations appear in the fingerprint region below 1500 wavenumbers, including carbon-carbon stretching and carbon-hydrogen bending modes [5].
The phenolic carbon-oxygen stretching vibration contributes to absorptions in the 1200-1300 wavenumber region [5] [6]. This vibration is often coupled with other modes and may appear as multiple bands depending on the molecular environment and hydrogen bonding interactions [6]. In-plane phenolic hydroxyl bending vibrations occur in the 1300-1400 wavenumber range and provide additional confirmation of the hydroxyl group [6].
Out-of-plane vibrations characteristic of para-disubstituted benzene rings appear in the 800-900 wavenumber region [5] [8]. These absorptions are particularly diagnostic for substitution pattern determination and help distinguish para-substitution from other isomeric possibilities [8]. The specific frequency depends on the nature of the substituents and their electronic effects on the aromatic ring [5].
Mass spectrometric analysis of 1-(4-Hydroxyphenyl)hexan-1-one under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [2] [9]. The fragmentation pattern reflects the stability of various ionic species and the preferred cleavage sites within the molecular framework.
The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the molecular formula C₁₂H₁₆O₂ [2]. The relatively low intensity (7.4% relative abundance) indicates moderate stability of the molecular ion under electron impact conditions [2]. This behavior is typical of aromatic ketones, where the initial ionization leads to rapid fragmentation processes.
The base peak occurs at mass-to-charge ratio 121, representing the acylium ion [C₈H₉O]⁺ formed through loss of the pentyl radical (C₅H₁₁) from the hexyl chain [2]. This fragmentation represents an α-cleavage adjacent to the carbonyl group, a characteristic process for ketones that generates a resonance-stabilized acylium ion [9]. The high abundance of this fragment (100% relative intensity) reflects the exceptional stability imparted by conjugation with the aromatic ring system [2].
A significant fragment appears at mass-to-charge ratio 137 with 72% relative abundance, corresponding to [C₈H₉O₂]⁺ [2]. This ion results from loss of C₄H₇ (55 mass units) from the molecular ion, representing cleavage within the hexyl chain while retaining the aromatic portion intact [2]. The formation of this fragment involves benzylic cleavage processes that are favored due to the stability of benzylic radicals and cations.
The fragment at mass-to-charge ratio 177 represents loss of a methyl radical from the molecular ion [2]. This process occurs through α-cleavage adjacent to the carbonyl group and produces [M-CH₃]⁺ with moderate abundance (6.5%). The loss of methyl groups from alkyl chains adjacent to carbonyl groups is a common fragmentation pathway in mass spectrometry of ketones.
Secondary fragmentation of the acylium ion (m/z 121) produces the phenoxide ion at mass-to-charge ratio 93 [C₆H₅O]⁺ through loss of carbon monoxide [2]. This fragmentation pathway is characteristic of aromatic acylium ions and provides additional structural confirmation. The phenoxide ion exhibits moderate stability (11.9% relative abundance) due to resonance stabilization within the aromatic ring.
Further fragmentation produces smaller aromatic fragments including the cyclopentadienyl cation at mass-to-charge ratio 65 [C₅H₅]⁺ and the propargyl cation at mass-to-charge ratio 39 [C₃H₃]⁺ [2]. These fragments result from ring contraction processes and extensive rearrangement reactions common in the deep fragmentation of aromatic compounds under high-energy electron impact conditions.
The McLafferty rearrangement contributes to formation of fragments at mass-to-charge ratio 55, corresponding to [C₄H₇]⁺ [2]. This process involves hydrogen atom transfer and represents a characteristic rearrangement pathway for carbonyl compounds with γ-hydrogen atoms available for transfer.
The ultraviolet-visible absorption spectrum of 1-(4-Hydroxyphenyl)hexan-1-one exhibits electronic transitions characteristic of conjugated aromatic ketone systems [10] [11]. The spectrum displays multiple absorption bands corresponding to different electronic excitations, with notable sensitivity to solvent environment through solvatochromic effects [12] [13].
The primary absorption band occurs in the 270-290 nanometer region with high extinction coefficient (ε ≈ 7000-8000 M⁻¹cm⁻¹), corresponding to π-π* transitions within the extended aromatic system [10] [11]. This absorption results from promotion of electrons from bonding π orbitals to antibonding π* orbitals, facilitated by the conjugation between the aromatic ring and the carbonyl group [10]. The exact position and intensity depend on the degree of conjugation and the electronic effects of substituents on the aromatic ring.
A secondary absorption appears at longer wavelengths (320-340 nanometers) with significantly lower intensity, corresponding to the n-π* transition of the carbonyl chromophore [10] [13]. This transition involves promotion of a non-bonding electron from the oxygen atom to the π* orbital of the carbonyl group [13]. The forbidden nature of this transition in the symmetry of planar molecules accounts for its low extinction coefficient compared to the π-π* transition [13].
Solvatochromic behavior provides valuable information about the electronic structure and solute-solvent interactions [12] [13]. The compound exhibits positive solvatochromism, with bathochromic (red) shifts observed in increasingly polar solvents [12]. This behavior indicates that the excited state is more polar than the ground state, consistent with increased charge separation upon electronic excitation [12] [13].
In nonpolar solvents such as hexane and cyclohexane, the absorption maximum appears at shorter wavelengths (275-276 nanometers) with well-defined vibronic structure [14] [12]. The sharp absorption bands and clear vibronic progression reflect minimal solute-solvent interactions and preservation of the molecular electronic structure [12].
As solvent polarity increases through diethyl ether, chloroform, and acetone, progressive bathochromic shifts occur (278-285 nanometers) accompanied by band broadening [12]. The increased solvent polarity stabilizes the polar excited state relative to the less polar ground state, resulting in decreased transition energy and longer wavelength absorption [12] [13].
In protic solvents such as ethanol and methanol, additional effects arise from hydrogen bonding interactions with the phenolic hydroxyl group [6] [12]. These interactions can alter both the ground and excited state energies, leading to complex solvatochromic behavior that reflects both polarity and hydrogen bonding effects [6] [12]. The maximum bathochromic shift occurs in water (295 nanometers), representing the most polar environment studied [12].
The extinction coefficient shows a general decrease with increasing solvent polarity, from approximately 8200 M⁻¹cm⁻¹ in hexane to 6500 M⁻¹cm⁻¹ in water [12]. This trend reflects changes in the transition probability due to solute-solvent interactions and possible aggregation effects in highly polar media [12].
The solvatochromic shifts can be correlated with various solvent polarity scales, including the Kamlet-Taft parameters and Reichardt's ET(30) scale [12] [15]. Analysis using these correlations provides insights into the specific solute-solvent interactions responsible for the observed spectral changes, distinguishing between general polarity effects and specific interactions such as hydrogen bonding [12] [15].
Irritant